![molecular formula C16H19N3O2 B2873056 1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 953891-37-7](/img/structure/B2873056.png)
1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Wissenschaftliche Forschungsanwendungen
Functionalization and Theoretical Studies
One area of application involves the functionalization reactions of pyrazole carboxylic acids and their derivatives, which are crucial for synthesizing a variety of compounds with potential therapeutic properties. For example, studies have demonstrated the conversion of pyrazole-3-carboxylic acids into amides and esters, showcasing the chemical versatility of these compounds for further chemical modifications and applications in developing new materials and molecules with specific functions (Yıldırım, Kandemirli, & Demir, 2005).
Organometallic Complexes for Anticancer Research
Pyrazolo[3,4-b]pyridines have also been explored for their potential in anticancer research. Organometallic complexes involving these compounds have been synthesized and characterized, indicating their role as cyclin-dependent kinase (Cdk) inhibitors. These studies provide a foundation for the development of new anticancer agents, highlighting the compound's significance in medicinal chemistry (Stepanenko et al., 2011).
Synthesis of Heterocycles
Additionally, pyrazolopyridine derivatives serve as key intermediates in synthesizing diverse heterocyclic compounds. Multi-component reactions involving carbonyl compounds with derivatives of cyanoacetic acid, for instance, highlight the role of pyrazole derivatives in creating complex heterocycles. These reactions are instrumental in synthesizing carbocycles and heterocycles, which are pivotal in developing new drugs and materials (Shestopalov, Shestopalov, & Rodinovskaya, 2008).
Cyclization Reactions
Cyclization reactions of 5-aminopyrazoles with various reagents to form pyrazolopyridines and related compounds demonstrate the synthetic utility of these derivatives in constructing complex molecular architectures. These reactions are fundamental in organic synthesis, providing pathways to new molecules with potential applications in pharmaceuticals and materials science (Chebanov et al., 2007).
Advanced Synthesis Techniques
Innovative synthesis techniques for pyrazolopyridine derivatives, like the four-component bicyclization approach, illustrate the advanced methodologies developed to create skeletally diverse pyrazolopyridines. These methodologies enhance the efficiency and diversity of compounds that can be synthesized, broadening the scope of their applications in various fields of scientific research (Tu et al., 2014).
Eigenschaften
IUPAC Name |
1-cyclohexyl-6-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(21)12-8-14(10-6-7-10)18-15-13(12)9-17-19(15)11-4-2-1-3-5-11/h8-11H,1-7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSATCKBTPWPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=N2)C(=CC(=N3)C4CC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.